isoflavonoïdes

Isoflavanols are a class of phytoestrogens found in various plants, particularly legumes such as soybeans and red clover. These compounds possess structural similarities to estradiol, the primary female sex hormone, which allows them to bind with estrogen receptors. They exhibit mild estrogenic activity and have been studied for their potential health benefits.

Isoflavanols are known for their antioxidant properties, which help protect cells from damage caused by free radicals. Their ability to modulate hormonal balance makes them of interest in various applications, including menopausal symptoms relief, bone density enhancement, and cardiovascular disease prevention. Additionally, isoflavonoids may contribute to anti-inflammatory effects and have shown promise in cancer research.

In the pharmaceutical industry, isoflavonoids are explored for their potential as natural supplements or dietary additives due to their low toxicity profile and wide availability from plant sources. Their use in cosmetics and personal care products is also gaining attention for their skin-protecting properties and moisturizing effects.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

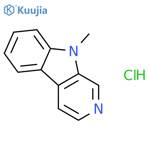

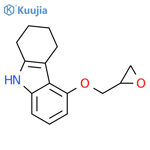

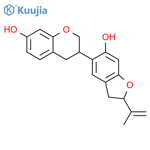

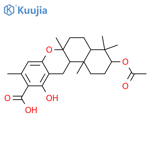

2-hydroxy-scillascillin | 142546-09-6 | C17H12O7 |

|

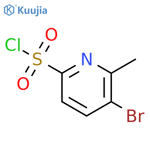

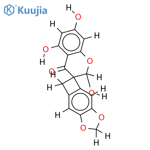

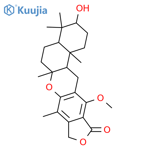

phomoarcherin C | 1278474-09-1 | C23H30O4 |

|

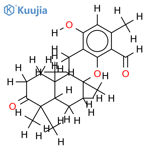

phomoarcherin A | 1278474-01-3 | C23H30O5 |

|

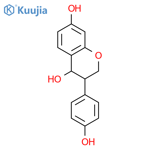

rac-Tetrahydrodaidzein | 81267-09-6 | C15H14O4 |

|

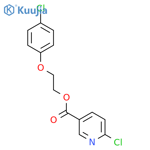

3-[6-hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3,4-dihydro-2H-chromen-7-ol | 92662-85-6 | C20H20O4 |

|

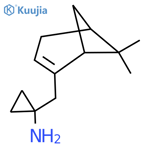

Austalide V; 17α-Alcohol, 5-Me ether | 1610474-59-3 | C25H34O5 |

|

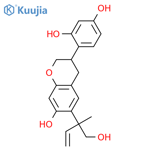

Millinol; (R)-form, 4''-Hydroxy | 174423-25-7 | C20H22O5 |

|

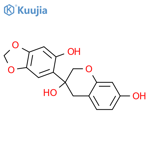

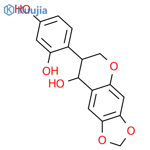

2',3,7-Trihydroxy-4',5'-methylenedioxyisoflavan; (R)-form | 73711-10-1 | C16H14O6 |

|

Hongoquercin B | 213338-47-7 | C25H34O6 |

|

2',4,4',6,7-Pentahydroxyisoflavan; (3R,4S)-form, 6,7-Methylene ether | 1929554-34-6 | C16H14O6 |

Littérature connexe

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

4. Back matter

Fournisseurs recommandés

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés